molecular formula C6H8O2 B075137 Methyl penta-2,4-dienoate CAS No. 1515-75-9

Methyl penta-2,4-dienoate

Cat. No. B075137
CAS RN: 1515-75-9
M. Wt: 112.13 g/mol
InChI Key: LJDLNNZTQJVBNJ-SNAWJCMRSA-N
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Description

Synthesis Analysis

The stereoselective synthesis of methyl penta-2,4-dienoate derivatives, such as methyl-(2E,4Z)-deca-2,4-dienoate, involves Fe-catalyzed cross-coupling reactions. This method has been utilized for synthesizing components of sex pheromones for certain beetle species, showcasing the compound's applicability in synthesizing biologically active molecules (Shakhmaev et al., 2017).

Molecular Structure Analysis

The molecular structure of methyl penta-2,4-dienoate derivatives has been characterized through various spectroscopic techniques, including X-ray diffraction. These studies have provided insights into the molecular arrangement and bonding patterns, crucial for understanding the reactivity and properties of these compounds (Gol'ding et al., 1999).

Chemical Reactions and Properties

Methyl penta-2,4-dienoate undergoes a range of chemical reactions, including cycloaddition and electrophilic additions. These reactions are instrumental in the synthesis of heterocyclic compounds and other organic frameworks. For instance, its [3 + 2]-cycloaddition with azomethine ylides, nitrones, and nitrile oxides yields various heterocyclic and spiroheterocyclic compounds in a chemo-, regio-, and stereoselective manner (Sankar et al., 2016).

Scientific Research Applications

  • Catalytic Systems : Methyl penta-2,4-dienoate has been used in asymmetric cyclodimerization reactions catalyzed by nickel complexes. This process achieved a 92% conversion to the main product, (Z)-3-carbomethoxy 4-(2-carbomethoxy vinyl) cyclohexen, with an enantiomeric excess of about 25% (Masotti et al., 2010).

  • Synthesis of Specialized Molecules : The compound has been used in the synthesis of methyl 2-trifluoromethyl-4-bromopenta-2,4-dienoate, a previously inaccessible molecule, through a scheme involving sigmatropic rearrangement (Andreev et al., 1991).

  • Reactions with Selenoaldehydes : In a study involving the reaction with selenoaldehydes, methyl penta-2,4-dienoates were obtained, demonstrating the compound's versatility in chemical reactions (Zhou et al., 2003).

  • Chemical Transformations : Research has shown that methyl penta-2,4-dienoate undergoes acylative C-C single-bond cleavage and self-cyclization under certain conditions, leading to the formation of ethyl 2-(2-oxoalkyl)acrylate and other products (Kuroda et al., 1996).

  • Pheromone Synthesis : This compound has been utilized in the stereoselective synthesis of methyl-(2E,4Z)-deca-2,4-dienoate, a component of sex pheromones for certain insect species (Shakhmaev et al., 2017).

  • Material Science Applications : It has been involved in the formation of a two-dimensional crystal comprising supramolecular pentamers on gold surfaces, indicating its potential in nanotechnology and materials science (Yuan et al., 2019).

Safety and Hazards

“Methyl penta-2,4-dienoate” is classified as a flammable liquid (Category 3), and it may cause skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory irritation (Category 3) . It is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

methyl (2E)-penta-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h3-5H,1H2,2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDLNNZTQJVBNJ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl penta-2,4-dienoate

CAS RN

1515-75-9
Record name Methyl penta-2,4-dienoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl penta-2,4-dienoate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.689
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different regioselectivity outcomes observed when Methyl penta-2,4-dienoate undergoes hydrosilylation reactions with Mono(phosphine)palladium(0) complexes as catalysts?

A1: The regioselectivity of Methyl penta-2,4-dienoate hydrosilylation with HSiPh3, catalyzed by Mono(phosphine)palladium(0) complexes, can be controlled by the specific ligand used []. While the exact mechanisms and product ratios are dependent on the ligand structure, the research highlights the possibility of achieving different regioisomers through ligand modification in this reaction.

Q2: Beyond Mono(phosphine)palladium(0) complexes, are there other catalytic applications involving Methyl penta-2,4-dienoate described in the provided research?

A2: Yes, the research mentions the use of sugar-derived phosphonites as catalysts for the cyclodimerization of Methyl penta-2,4-dienoate []. This suggests the compound's potential versatility as a substrate in various catalytic transformations.

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